3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide
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Overview
Description
3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide is a synthetic organic compound characterized by the presence of methoxy groups on the benzene ring and a morpholine moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-(morpholin-4-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that regulate cell growth, inflammation, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide
- 2-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-acrylonitrile
- 3,4-dimethoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)benzamide
Uniqueness
3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and morpholine groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .
Properties
CAS No. |
341934-23-4 |
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Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-8-7-14(13-18(17)24-2)19(22)20-15-5-3-4-6-16(15)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
InChI Key |
ZALHKXLZDWOSAC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)OC |
Origin of Product |
United States |
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